Naloxone Fluorescein

Functional antagonism μ‑opioid receptor guinea‑pig myenteric plexus

Naloxone Fluorescein is a fluorescent conjugate of the universal opioid antagonist naloxone, generated by coupling a naloxone hydrazone with fluorescein isothiocyanate to form a thiosemicarbazone linkage at the C‑6 position. The resulting probe (commonly designated 6‑FN or 1‑(N)‑fluoresceinyl naloxone thiosemicarbazone) retains competitive, reversible binding to μ‑opioid receptors while exhibiting the spectral signature of fluorescein (excitation ~ 492 nm, emission ~ 517 nm).

Molecular Formula C42H38N4O10S
Molecular Weight 790.84
CAS No. 88641-41-2
Cat. No. B1148105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaloxone Fluorescein
CAS88641-41-2
Molecular FormulaC42H38N4O10S
Molecular Weight790.84
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Naloxone Fluorescein (CAS 88641‑41‑2): Chemical Identity, Pharmacophore Lineage, and Baseline Characterization for Scientific Procurement


Naloxone Fluorescein is a fluorescent conjugate of the universal opioid antagonist naloxone, generated by coupling a naloxone hydrazone with fluorescein isothiocyanate to form a thiosemicarbazone linkage at the C‑6 position [1]. The resulting probe (commonly designated 6‑FN or 1‑(N)‑fluoresceinyl naloxone thiosemicarbazone) retains competitive, reversible binding to μ‑opioid receptors while exhibiting the spectral signature of fluorescein (excitation ~ 492 nm, emission ~ 517 nm) [2]. As a small‑molecule fluorescent antagonist, it fills a distinct niche between unlabeled naloxone and large‑molecule immuno‑based detection reagents, offering a unique combination of well‑characterized opioid pharmacology and direct optical readout suitable for live‑cell imaging, kinetic binding studies, and receptor‑trafficking assays [3].

Why Naloxone Fluorescein Cannot Be Replaced by Other In‑Class Fluorescent Opioid Conjugates: Structural and Pharmacological Barriers to Interchangeability


Although multiple fluorescent opioid derivatives exist, they are not interchangeable. Conjugating the same fluorophore to oxymorphone creates a predominantly agonistic probe, while naltrexone‑fluorescein conjugates can display partial agonism, confounding antagonist‑only experimental designs [1]. Even subtle differences in linker chemistry and attachment position shift receptor affinity and functional profile: 1‑(N)‑fluoresceinyl naltrexone thiosemicarbazone (6‑FNX) exhibits higher μ‑receptor affinity (Ki = 3 nM) than 6‑FN, whereas the oxymorphone analog 6‑FO acts as an agonist in smooth‑muscle preparations, precluding its use as a silent antagonist [2]. Moreover, rhodamine‑B or cyanine‑dye conjugates offer different spectral windows but lack the extensive validation of fluorescein‑naloxone in live‑cell confocal kinetic assays [3]. These distinctions mean that substituting an untested analog risks generating uninterpretable or artefactual data, particularly when differentiation between agonist vs. antagonist activity is required.

Product‑Specific Quantitative Evidence Guide: Exactly Where Naloxone Fluorescein Differs from Its Closest Analogs and Baselines


Pure Antagonist Profile in Functional Tissue Assays (vs. Fluorescein‑Conjugated Oxymorphone and Naltrexone)

Among five fluorescent opioid conjugates tested on the electrically stimulated guinea‑pig myenteric plexus‑longitudinal muscle preparation, only 1‑(N)‑fluoresceinyl naloxone thiosemicarbazone (6‑FN) behaved as a pure antagonist. By contrast, fluorescein‑conjugated oxymorphone (6‑FO) showed mainly agonist activity, and certain derivatives of naloxone and naltrexone exhibited partial agonism [1]. This functional dichotomy is critical: an agonist or partial agonist probe activates the receptor being studied, invalidating experiments that require a silent antagonist baseline.

Functional antagonism μ‑opioid receptor guinea‑pig myenteric plexus

Kinetically Derived Dissociation Constant (Kd) Comparable to Radioligand Binding (vs. [³H]‑Naloxone)

On live CHO cells stably transfected with μ‑opioid receptors, fluorescein‑labeled naloxone (FNAL, 10–50 nM) yielded a kinetically derived dissociation constant (Kd) of 5.7 ± 1.4 nM, with association and dissociation rate constants of (5.8 ± 0.5) × 10⁵ M⁻¹ s⁻¹ and (3.3 ± 0.6) × 10⁻³ s⁻¹, respectively [1]. These values were directly comparable to estimates obtained under similar conditions using [³H]‑naloxone, validating FNAL as a quantitative surrogate for radioligand binding in live‑cell kinetic experiments while avoiding radioactive waste and enabling real‑time imaging.

Binding kinetics confocal microscopy live‑cell imaging

In‑Vivo Antagonist Potency Retention (vs. Parent Naloxone and Naloxonazine)

In the mouse hot‑plate test of morphine‑induced antinociception, 1‑(N)‑fluoresceinyl naloxone thiosemicarbazone (6‑FN) retained approximately 6 % of the potency of unmodified naloxone and naloxonazine [1]. While a potency reduction is expected following conjugation of a bulky fluorophore, this residual in‑vivo antagonism demonstrates that the probe maintains functional receptor blockade in a whole‑animal model, distinguishing it from peptide‑based fluorescent antagonists that frequently lack any systemic activity.

In‑vivo pharmacology mouse hot‑plate assay morphine antagonism

Receptor‑Subtype Selectivity Demonstrated by Competitive Reversal (vs. δ‑ and κ‑Selective Agonists)

Fluorescent labeling of μ‑opioid receptor‑expressing CHO cells by FNAL was fully reversed by the unlabeled μ‑specific antagonist CTOP (1 μM) and by excess naloxone (25 μM), but not by the δ‑agonist DPDPE (1 μM) or the κ‑agonist U50 488 (1 μM) [1]. This pattern demonstrates that FNAL selectively labels μ‑opioid receptors under physiologically relevant live‑cell conditions, in contrast to broad‑spectrum or peptide‑based fluorescent opioid ligands that bind multiple receptor types.

Receptor selectivity competitive displacement live‑cell confocal imaging

Fluorescence Quantum Yield Sufficient for Sensitive Live‑Cell Detection (vs. Free Fluorescein Baseline)

The quantum yield of the naloxone‑fluorescein conjugate 6‑FN was reported as approximately 0.67 (67 % relative to free fluorescein) at a concentration of 10⁻⁹ M . This level of brightness permits single‑cell visualization at low nanomolar probe concentrations (10–50 nM range used in published live‑cell imaging studies), enabling detection of receptor‑specific binding with negligible nonspecific fluorescence indistinguishable from cellular autofluorescence [1]. Although some peptide‑based fluorescent opioid ligands may exhibit higher quantum yields, they lack the small‑molecule pharmacokinetic and selectivity profile of 6‑FN.

Quantum yield fluorescence brightness probe sensitivity

Spectral Compatibility with Standard GFP/FITC Filter Sets Eliminates Need for Specialized Instrumentation

Naloxone Fluorescein displays excitation/emission maxima at approximately 492/517 nm [1], overlapping precisely with the standard FITC/GFP filter cubes and laser lines (488 nm) available on virtually all confocal and wide‑field fluorescence microscopes. By contrast, rhodamine‑B‑conjugated naloxone (6‑RN) requires Texas‑Red‑compatible filter sets, and cyanine‑5‑labeled naltrexone requires far‑red (640 nm) excitation that may not be available on older or simpler imaging systems. This spectral match reduces capital expenditure and streamlines experimental workflows, as researchers can use their existing FITC‑configured microscopes without modification.

Spectral compatibility instrumentation requirements optical setup

Best‑Fit Research and Industrial Application Scenarios for Naloxone Fluorescein Based on Verified Quantitative Evidence


Live‑Cell Real‑Time Kinetic Analysis of μ‑Opioid Receptor Binding Without Radioligands

Naloxone Fluorescein enables direct measurement of μ‑opioid receptor association and dissociation rate constants (kon = 5.8 × 10⁵ M⁻¹ s⁻¹; koff = 3.3 × 10⁻³ s⁻¹) and kinetically derived Kd (5.7 nM) on live, intact cells [5]. These kinetic parameters are equivalent to those obtained with [³H]‑naloxone under similar conditions. Core‑facility managers and pharmacology labs can therefore replace radioactive binding assays with a safer, cheaper fluorescence‑based alternative while maintaining quantitative rigor. The 492/517 nm excitation/emission profile works with any standard 488 nm laser system , and the selective μ‑receptor labeling (confirmed by competitive reversal with CTOP but not DPDPE or U50 488) ensures that the observed kinetic signal originates from the intended receptor population [5].

High‑Content Screening of Compound Libraries for μ‑Opioid Receptor Antagonists

Because 1‑(N)‑fluoresceinyl naloxone thiosemicarbazone (6‑FN) functions as a pure antagonist without intrinsic agonist activity [5], it provides a stable fluorescent baseline in competition‑binding screens. When new chemical entities are flowed across labeled cells, displacement of 6‑FN fluorescence directly reports competitive μ‑receptor binding. Unlike agonist‑prone probes (e.g., fluorescein‑oxymorphone), 6‑FN does not independently trigger receptor internalization or downstream signaling, reducing false‑positive rates in antagonist‑discovery campaigns. The ample quantum yield (0.67 relative to free fluorescein) supports detection at low nanomolar concentrations compatible with automated plate‑reader and high‑content imaging platforms .

Correlative In‑Vitro / In‑Vivo μ‑Receptor Occupancy Studies Using a Single Molecular Scaffold

Naloxone Fluorescein retains approximately 6 % of the in‑vivo morphine‑antagonist potency of unlabeled naloxone in the mouse hot‑plate assay [5], a level of residual activity that is sufficient for demonstrating pharmacological blockade in whole‑animal models. Researchers can first characterize receptor binding and trafficking by confocal microscopy in cultured cells or tissue slices, then administer the same compound systemically to verify that the observed in‑vitro binding corresponds to a measurable pharmacological effect. This bridging capability is not available with purely peptide‑based fluorescent ligands, which generally lack systemic bioavailability, or with rhodamine/cyanine conjugates whose in‑vivo pharmacology remains poorly defined.

Fluorescence Lifetime Imaging Microscopy (FLIM) of GPCR‑Ligand Complex Distribution

The fluorescein moiety of Naloxone Fluorescein exhibits environmentally sensitive fluorescence lifetime properties that have been exploited in ratiometric FLIM (rmFLIM) to map the distribution of μ‑opioid receptor–ligand complexes within cells and tissues [5]. Because FLIM is independent of probe concentration and largely insensitive to photobleaching, this application overcomes quantification artifacts inherent to intensity‑based imaging. In one exemplary study, rmFLIM using fluorescently labeled naloxone successfully resolved μ‑receptor–ligand complexes in histological sections, demonstrating applicability beyond cultured cells to complex tissue architectures. The established linkage chemistry and commercial availability of the probe make this approach accessible to core imaging facilities seeking to expand their FLIM service portfolio .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Naloxone Fluorescein

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.